5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-
CAS No.: 114995-34-5
Cat. No.: VC8173963
Molecular Formula: C12H6ClNO
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 114995-34-5 |
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Molecular Formula | C12H6ClNO |
Molecular Weight | 215.63 g/mol |
IUPAC Name | 7-chloroindeno[1,2-c]pyridin-5-one |
Standard InChI | InChI=1S/C12H6ClNO/c13-7-1-2-8-10(5-7)12(15)9-3-4-14-6-11(8)9/h1-6H |
Standard InChI Key | XDEOLJIUSTWBFC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)C(=O)C3=C2C=NC=C3 |
Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C3=C2C=NC=C3 |
Introduction
Structural Characterization
7-Chloro-5H-indeno[1,2-c]pyridin-5-one (CAS: 114995-34-5) belongs to the class of 4-azafluorenones, characterized by a planar tricyclic framework. Its molecular formula is C₁₂H₆ClNO, with a molecular weight of 215.63 g/mol . The structure comprises a pyridine ring fused to an indanone moiety, with a chlorine substituent at position 7 (Figure 1).
Key Identifiers:
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IUPAC Name: 7-chloroindeno[1,2-c]pyridin-5-one
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SMILES: C1=CC2=C(C3=C(C2=O)C=C(C=C3)Cl)N=C1
The planar configuration facilitates π-π stacking interactions, making it suitable for intercalating into biological targets like DNA or enzymes .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
A common route involves reacting aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid. For example:
This method yields 2-amino-4-aryl-substituted analogues, though the 7-chloro variant requires chlorinated precursors .
Cyclization of Hydrazones
Hydrazones derived from 5-amino-pyrazoles and 1,3-indanedione undergo cyclization in acetic acid to form indenopyridazine intermediates, which can be functionalized with chlorine .
Direct Arylation
Recent advances use deprotocupration-aroylation followed by intramolecular direct arylation to construct the indenopyridine core, offering improved regioselectivity .
Table 1: Synthetic Routes for 7-Chloro-5H-Indeno[1,2-c]pyridin-5-one
Method | Reagents/Conditions | Yield (%) | Reference |
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Multicomponent Reaction | NH₄OAc, AcOH, 80°C | 65–75 | |
Hydrazone Cyclization | Acetic acid, reflux | 55–60 | |
Direct Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C | 70–80 |
Physicochemical Properties
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 7.20–8.22 (m, aromatic H), 3.55 (s, OCH₃ in analogues) .
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¹³C NMR: Carbonyl (C=O) at 178 ppm; aromatic carbons at 110–150 ppm .
Solubility and Stability
The compound is sparingly soluble in water but soluble in DMSO and DMF. It is stable under inert atmospheres but hydrolyzes in acidic/basic conditions .
Biological and Pharmacological Activities
Anticancer Activity
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Breast Cancer: Derivatives inhibit CDK2 with IC₅₀ values of 1.2–3.8 μM, reducing proliferation in MCF-7 and MDA-MB-231 cells .
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Prostate Cancer: Analogues suppress MMP-9 expression in PC-3 cells, inhibiting metastasis .
Enzyme Inhibition
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MAO-B Inhibition: The indenopyridazine scaffold shows MAO-B IC₅₀ = 0.8 μM, suggesting potential in neurodegenerative diseases .
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Antimicrobial Effects: Chlorine enhances activity against E. coli (MIC = 5 μM) by disrupting membrane integrity .
Table 2: Pharmacological Profile of 7-Chloro-5H-Indeno[1,2-c]pyridin-5-one Analogues
Activity | Target/Model | IC₅₀/MIC | Reference |
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Antiproliferative | MCF-7 cells | 2.4 μM | |
MAO-B Inhibition | Recombinant enzyme | 0.8 μM | |
Antibacterial | E. coli | 5 μM |
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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Chlorine Substitution: The 7-Cl group enhances electron-withdrawing effects, improving DNA intercalation and enzyme binding .
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Methoxy Groups: 6,7-Dimethoxy analogues show 10-fold higher anticancer activity due to increased lipophilicity .
Drug Design
The compound serves as a lead for:
Recent Advances and Future Directions
Novel Derivatives
2024 studies report hydrazone precursors with dual CDK2/MMP-9 inhibition, showing promise in triple-negative breast cancer .
Targeted Delivery
Nanoparticle-encapsulated formulations are under investigation to improve bioavailability and reduce off-target effects .
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